2-(cyclohexylamino)-N-(2-methylquinolin-4-yl)acetamide;oxalic acid
Overview
Description
2-(cyclohexylamino)-N-(2-methylquinolin-4-yl)acetamide;oxalic acid is a complex organic compound that combines the properties of both an amide and a quinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohexylamino)-N-(2-methylquinolin-4-yl)acetamide typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene.
Amidation Reaction: The quinoline derivative is then reacted with 2-(cyclohexylamino)acetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions could target the amide bond or the quinoline ring, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) for reduction.
Substitution: Reagents like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Medicine
Therapeutics: Investigated for its potential use in treating various diseases due to its biological activity.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 2-(cyclohexylamino)-N-(2-methylquinolin-4-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor modulation, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(cyclohexylamino)-N-(2-methylquinolin-4-yl)acetamide: Similar in structure but without the oxalic acid component.
Quinoline Derivatives: Compounds like chloroquine and quinine, which are well-known for their antimalarial activity.
Amide Derivatives: Compounds like acetanilide, which is used as an analgesic.
Uniqueness
The uniqueness of 2-(cyclohexylamino)-N-(2-methylquinolin-4-yl)acetamide;oxalic acid lies in its combined structural features, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
2-(cyclohexylamino)-N-(2-methylquinolin-4-yl)acetamide;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O.C2H2O4/c1-13-11-17(15-9-5-6-10-16(15)20-13)21-18(22)12-19-14-7-3-2-4-8-14;3-1(4)2(5)6/h5-6,9-11,14,19H,2-4,7-8,12H2,1H3,(H,20,21,22);(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPJTVXXMVMHJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)CNC3CCCCC3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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